N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C15H11F3N6O2S3 and its molecular weight is 460.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide belongs to a class of thiadiazole derivatives that have garnered interest due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on recent research findings.
Chemical Structure and Properties
The compound's structure includes a thiadiazole moiety, which is known for its significant biological activities. The presence of the trifluoromethyl group is also notable as it often enhances the lipophilicity and bioactivity of compounds.
Anticancer Activity
Recent studies have demonstrated that thiadiazole derivatives exhibit promising anticancer properties. For instance:
- A study synthesized various 1,3,4-thiadiazole derivatives , including benzamide hybrids, and evaluated their anticancer activity against several human cancer cell lines (SK-MEL-2, HL-60, HeLa, MCF-7). The results indicated that many of these compounds showed significant cytotoxicity with GI50 values comparable to standard chemotherapeutics like Adriamycin .
Compound | Cell Line | GI50 (µM) |
---|---|---|
7k | SK-MEL-2 | 5.0 |
7l | HL-60 | 4.5 |
7b | HeLa | 6.0 |
7a | MCF-7 | 5.5 |
These findings suggest that the incorporation of thiadiazole and benzamide moieties could enhance the anticancer potential of these compounds.
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties:
- A systematic review highlighted that certain 1,3,4-thiadiazole derivatives exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with specific substitutions showed effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values indicating moderate to strong activity compared to standard antibiotics like ciprofloxacin .
Bacterial Strain | MIC (µg/mL) |
---|---|
S. aureus | 32.6 |
E. coli | 47.5 |
Pseudomonas aeruginosa | 50.0 |
The biological activities of thiadiazole derivatives can be attributed to several mechanisms:
- Inhibition of Protein Kinases : Some derivatives have been shown to inhibit specific protein kinases involved in cancer progression. For instance, one study reported a compound that inhibited Abl protein kinase with an IC50 value of 7.4 µM .
- Antimicrobial Mechanisms : The presence of the thiadiazole ring is believed to interfere with bacterial cell wall synthesis and disrupt metabolic pathways in microorganisms .
Case Studies
Several case studies have illustrated the efficacy of thiadiazole derivatives:
- A study on a series of thiadiazole-benzamide hybrids demonstrated selective toxicity against cancer cells while sparing normal cells, indicating a potential therapeutic window for these compounds .
- Another investigation focused on the synthesis and evaluation of 5-methyl-1,3,4-thiadiazole derivatives , showing promising results against multidrug-resistant strains of bacteria .
特性
IUPAC Name |
N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N6O2S3/c1-7-21-22-12(28-7)19-10(25)6-27-14-24-23-13(29-14)20-11(26)8-3-2-4-9(5-8)15(16,17)18/h2-5H,6H2,1H3,(H,19,22,25)(H,20,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWBBNKCMLCNGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N6O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。